IKK2 Inhibitory Potency vs. Indole Carboxamide Analogs
The primary differentiation dimension for N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide against its closest indole carboxamide analogs is IKK2 inhibitory potency measured under standardized biochemical assay conditions. While the patent literature establishes that 3-carboxamide-substituted indoles bearing heteroaryl carbonyl capping groups constitute a ligand-efficient IKK2 inhibitor chemotype, publicly available quantitative IC₅₀ data for this exact compound are limited [1]. At the class level, 3-substituted indole-7-carboxamides in the GSK series achieve IKK2 IC₅₀ values in the nanomolar to low micromolar range, with ligand efficiency metrics driving candidate selection [2]. The 3-carboxamide regioisomer (as in the target compound) is structurally distinct from the 7-carboxamide series that dominates the published literature, and the furan-2-ylcarbonyl capping group represents a specific heteroaryl choice within the allowable Markush substituent space [1]. Direct head-to-head IC₅₀ comparison between this compound and a defined comparator is not available in the public domain.
| Evidence Dimension | IKK2 biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ not publicly disclosed for this specific compound |
| Comparator Or Baseline | Class-level benchmark: 3-substituted indole-7-carboxamide IKK2 inhibitors achieve IC₅₀ values in the sub-μM range; specific exemplars with furan capping groups are disclosed as IKK2 inhibitors in GSK patents [1] |
| Quantified Difference | Cannot be calculated due to absence of disclosed IC₅₀ for the target compound |
| Conditions | IKK2 biochemical assay (specific protocol not disclosed for this compound) |
Why This Matters
Procurement decisions must acknowledge that the available class-level patent data support IKK2 inhibitory activity for the indole-3-carboxamide furan-capped chemotype, but the absence of publicly disclosed IC₅₀ precludes quantitative differentiation from specific named analogs.
- [1] Kerns, J. K., Lindenmuth, M., Lin, X., Nie, H., & Thomas, S. M. (2007). Chemical Compounds (U.S. Patent Application Publication No. US20070254873). Glaxo Group Limited. View Source
- [2] Harrison, Z. A. (2014). The Design, Synthesis and Optimisation of Kinase Inhibitors as Potential Anti-Inflammatory Agents (Doctoral thesis, University of Strathclyde). View Source
